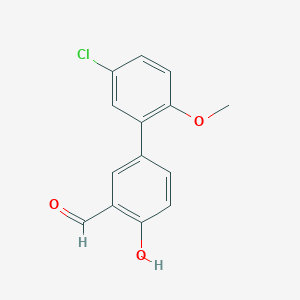
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (6-CMPF-95%) is a phenolic compound commonly used in scientific research. It is a colorless solid, with a melting point of 141-143 °C and a boiling point of 285 °C. 6-CMPF-95% is a component of a class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. It is a versatile compound, used in a variety of applications, including drug synthesis, organic synthesis, and as a reagent in analytical chemistry.
科学的研究の応用
6-CMPF-95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is relatively easy to obtain and is relatively inexpensive. Additionally, 6-CMPF-95% has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of a variety of other compounds, such as dyes and pigments.
作用機序
The mechanism of action of 6-CMPF-95% is not well understood. However, it is believed that the compound acts as an electrophile, meaning that it is able to form covalent bonds with electron-rich molecules, such as those found in proteins and DNA. It is also believed that 6-CMPF-95% is able to interact with enzymes and other proteins in the body, which may be responsible for its biological effects.
Biochemical and Physiological Effects
6-CMPF-95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain cancer cell lines. Additionally, 6-CMPF-95% has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The main advantage of using 6-CMPF-95% in laboratory experiments is its low cost and relative ease of synthesis. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 6-CMPF-95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-CMPF-95%, as it is a solid at room temperature.
将来の方向性
There are a variety of potential future directions for the use of 6-CMPF-95%. For example, further research could be conducted to explore its potential use in the synthesis of other pharmaceuticals. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use as a reagent in analytical chemistry.
合成法
6-CMPF-95% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a new aromatic compound, which can then be further reacted with formaldehyde to form 6-CMPF-95%.
特性
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHUKDSGSHQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685264 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-67-7 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

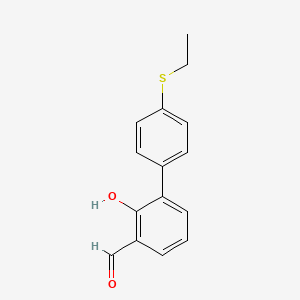
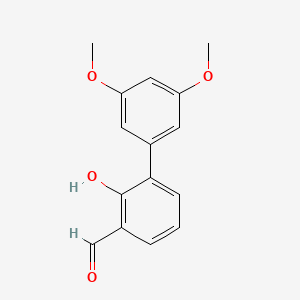
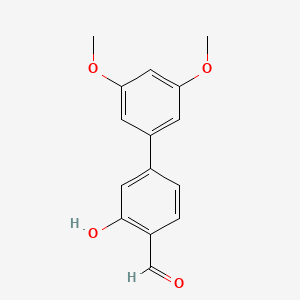


![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


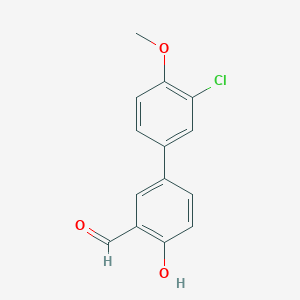

![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
